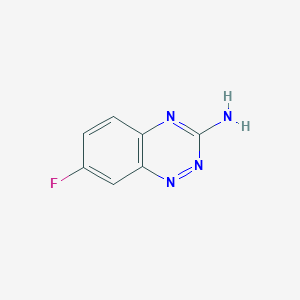
2-Carboxyphenyl-boronic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxyphenyl-boronic acid sodium salt is an organoboron compound with the molecular formula C7H6BNaO4. It is a derivative of phenylboronic acid, where a carboxyl group is attached to the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyphenyl-boronic acid sodium salt typically involves the reaction of phenylboronic acid with carbon dioxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the carboxylate group. The reaction can be represented as follows:
C6H5B(OH)2 + CO2 + NaOH → C7H6BNaO4 + H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient conversion of phenylboronic acid to the desired product. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Carboxyphenyl-boronic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Phenylboronic alcohol derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
2-Carboxyphenyl-boronic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Carboxyphenyl-boronic acid sodium salt involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Formylphenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
2-Carboxyphenyl-boronic acid sodium salt is unique due to its carboxylate group, which enhances its solubility in water and its ability to participate in a wider range of chemical reactions compared to other boronic acids.
Properties
Molecular Formula |
C7H4BNa3O4 |
|---|---|
Molecular Weight |
231.89 g/mol |
IUPAC Name |
trisodium;2-dioxidoboranylbenzoate |
InChI |
InChI=1S/C7H5BO4.3Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;/h1-4H,(H,9,10);;;/q-2;3*+1/p-1 |
InChI Key |
BJKDJOFAUOATQU-UHFFFAOYSA-M |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)[O-])([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)


![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)




![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)

